2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid
CAS No.: 622353-39-3
Cat. No.: VC21386345
Molecular Formula: C7H9N3O4S
Molecular Weight: 231.23g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 622353-39-3 |
|---|---|
| Molecular Formula | C7H9N3O4S |
| Molecular Weight | 231.23g/mol |
| IUPAC Name | 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C7H9N3O4S/c8-7-10-6(14)3(15-7)1-4(11)9-2-5(12)13/h3H,1-2H2,(H,9,11)(H,12,13)(H2,8,10,14) |
| Standard InChI Key | QKFXDAWDCWLXSL-UHFFFAOYSA-N |
| SMILES | C(C1C(=O)N=C(S1)N)C(=O)NCC(=O)O |
| Canonical SMILES | C(C1C(=O)N=C(S1)N)C(=O)NCC(=O)O |
Introduction
| Property | Value |
|---|---|
| CAS Number | 622353-39-3 |
| Molecular Formula | C7H9N3O4S |
| Molecular Weight | 231.23 g/mol |
| IUPAC Name | 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C7H9N3O4S/c8-7-10-6(14)3(15-7)1-4(11)9-2-5(12)13/h3H,1-2H2,(H,9,11)(H,12,13)(H2,8,10,14) |
| Standard InChIKey | QKFXDAWDCWLXSL-UHFFFAOYSA-N |
| SMILES | C(C1C(=O)N=C(S1)N)C(=O)NCC(=O)O |
| Canonical SMILES | C(C1C(=O)N=C(S1)N)C(=O)NCC(=O)O |
The compound consists of several functional groups including the thiazolidinone ring (which contains the imino and oxo groups), an amide linkage, and a carboxylic acid terminus. This unique combination of functional groups contributes to its chemical reactivity and potential biological activities.
Structural Characteristics and Chemical Properties
Structural Features
The structure of 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid comprises several key components:
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A central thiazolidinone ring featuring:
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An imino group at position 2
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An oxo group at position 4
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A substituted carbon at position 5
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An acetamido linkage extending from position 5 of the thiazolidinone ring
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A terminal acetic acid group
This structural arrangement provides multiple sites for potential interactions with biological targets, including hydrogen bond donors and acceptors, as well as regions for hydrophobic interactions.
Chemical Reactivity
The compound can undergo several chemical reactions based on its functional groups:
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The carboxylic acid group can participate in esterification, amidation, and salt formation
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The imino group can undergo tautomerization, alkylation, or acylation
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The acetamide linkage may be susceptible to hydrolysis under acidic or basic conditions
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The thiazolidinone ring can participate in various transformations including ring opening under certain conditions
These reactive sites make the compound versatile for both chemical modifications and biological interactions, potentially enhancing its utility in medicinal chemistry applications.
Synthesis Methods and Approaches
General Synthetic Strategies
The synthesis of 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid typically involves multiple steps and requires specific reaction conditions such as temperature control, pH adjustments, and appropriate solvent selection. Based on synthetic approaches for similar thiazolidinone derivatives, several methods can be employed to synthesize this compound.
Thiourea-Based Synthesis
One common approach involves the cyclocondensation of thiourea derivatives with α-halocarboxylic acids or their esters:
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Reaction of thiourea with α-bromoacetic acid to form the thiazolidinone core
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Subsequent acylation with the appropriate acetamido acetic acid derivative
This method has been documented for similar thiazolidinone compounds and can be adapted for the synthesis of 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid with appropriate modifications .
From Chloroacetamides
An alternative approach involves:
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Starting with 2-(2-chloroacetamido)acetic acid
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Treating with thiourea under appropriate conditions to form the thiazolidinone ring
This method has been shown to yield 2-amino-4-thiazolidinones, which can be further modified to obtain the target compound .
Reaction Conditions and Considerations
The synthesis typically requires:
| Parameter | Typical Conditions |
|---|---|
| Solvents | Ethanol, acetone, or glacial acetic acid |
| Temperature | 40-80°C, depending on the specific reaction step |
| pH | Often controlled using buffers or weak bases like sodium acetate |
| Reaction Time | 2-24 hours, varying by synthetic approach |
| Purification | Recrystallization, column chromatography |
Optimizing these conditions is crucial for achieving high yields and purity of the final product.
Biological Activities and Mechanisms of Action
General Biological Significance
Compounds containing the thiazolidinone scaffold, including 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid, have been reported to exhibit a wide range of biological activities. The thiazolidinone class is known for diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities .
Antimicrobial Activity
Research on related thiazolidinone derivatives suggests that 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid may possess antimicrobial properties. Studies on similar compounds have shown activity against both Gram-positive and Gram-negative bacteria, with generally higher efficacy against Gram-positive organisms .
| Bacterial Strain | Typical Activity of Related Thiazolidinones |
|---|---|
| Staphylococcus aureus | Moderate to high activity |
| Escherichia coli | Low to moderate activity |
| Pseudomonas aeruginosa | Variable activity |
| Klebsiella pneumoniae | Low to moderate activity |
The antimicrobial mechanism likely involves interference with bacterial cell wall synthesis or disruption of essential metabolic pathways .
Anti-inflammatory Properties
The anti-inflammatory potential of thiazolidinone derivatives has been documented in several studies. These compounds may inhibit inflammatory mediators such as cyclooxygenase (COX) enzymes or modulate cytokine production .
Based on studies of structurally similar compounds, 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid might exhibit anti-inflammatory activity through:
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Inhibition of pro-inflammatory enzyme systems
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Modulation of inflammatory cytokine production
Structure-Activity Relationships
Key Structural Elements for Biological Activity
The biological activity of 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid is likely influenced by specific structural features:
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The imino group at position 2 of the thiazolidinone ring may be essential for forming hydrogen bonds with target proteins
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The oxo group at position 4 can serve as a hydrogen bond acceptor in interactions with biological targets
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The acetamido linkage provides conformational flexibility and additional sites for hydrogen bonding
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The terminal carboxylic acid group contributes to water solubility and may participate in ionic interactions with charged amino acid residues in proteins
Comparison with Related Compounds
Several structurally related compounds provide insights into potential structure-activity relationships:
| Compound | Structural Difference | Reported Activity Difference |
|---|---|---|
| 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide | Contains methoxyphenyl instead of acetic acid group | Potentially different receptor binding profile |
| 2-(2-imino-4-oxothiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamide | Contains methylsulfanyl-phenyl group | May exhibit enhanced lipophilicity and altered biological activity |
| Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate | Contains ethyl benzoate group | Potential differences in pharmacokinetic properties |
These comparisons suggest that modifications to the side chain can significantly alter the biological profile of thiazolidinone derivatives .
Research Applications
Medicinal Chemistry Applications
2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid and related thiazolidinones have several potential applications in medicinal chemistry:
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As lead compounds for developing novel antimicrobial agents, particularly against resistant bacterial strains
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In the development of anti-inflammatory drugs with potentially fewer side effects than current therapies
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As potential anticancer agents targeting specific cellular pathways
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As scaffolds for the design of enzyme inhibitors with therapeutic potential
Synthetic Building Blocks
The compound can serve as a valuable intermediate in organic synthesis:
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As a building block for creating more complex molecules with enhanced biological activities
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For the development of combinatorial libraries of thiazolidinone derivatives
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In structure-activity relationship studies to optimize biological activity
Analytical Standards
The well-defined structure and properties of 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid make it potentially useful as:
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An analytical standard for chromatographic and spectroscopic methods
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A reference compound for the identification and characterization of related thiazolidinones
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A control in biological assays investigating similar compounds
Future Research Directions
Optimization of Synthesis
Future research could focus on developing more efficient synthetic routes for 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid, including:
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Green chemistry approaches to reduce environmental impact
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Continuous flow methods for scalable production
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Enzymatic synthesis options for stereoselective production
Expanded Biological Evaluation
More comprehensive biological testing is needed to fully characterize the potential of this compound:
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Detailed antimicrobial screening against a broader panel of pathogens, including resistant strains
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In-depth evaluation of anti-inflammatory mechanisms using both in vitro and in vivo models
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Investigation of potential anticancer activity against diverse cancer cell lines
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Exploration of other potential biological activities such as antiviral or antiparasitic effects
Structural Modifications
Structure-activity relationship studies could guide the development of more potent derivatives:
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